molecular formula C17H20N4S B12692821 N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea CAS No. 75291-68-8

N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea

Cat. No.: B12692821
CAS No.: 75291-68-8
M. Wt: 312.4 g/mol
InChI Key: BOXHITRBBNABNK-UHFFFAOYSA-N
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Description

N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea is a chemical compound for research use with the PubChem CID 3003830 . Its molecular formula is C17H20N4S . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet and use appropriate personal protective equipment during handling.

Properties

CAS No.

75291-68-8

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

1-methyl-3-phenyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)thiourea

InChI

InChI=1S/C17H20N4S/c1-20(17(22)19-14-7-3-2-4-8-14)16-13-15(9-10-18-16)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,22)

InChI Key

BOXHITRBBNABNK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=CC(=C1)N2CCCC2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Isothiocyanate Intermediate

A widely accepted and efficient method involves the following steps:

  • Formation of Isothiocyanate : The acid chloride derivative of the pyridinyl moiety is reacted with ammonium thiocyanate in anhydrous acetone to yield the corresponding isothiocyanate intermediate. This step is crucial as isothiocyanates serve as key electrophilic intermediates for thiourea synthesis.

  • Nucleophilic Addition of Heterocyclic Amine : The isothiocyanate intermediate is then reacted with 4-(1-pyrrolidinyl)-2-aminopyridine (the heterocyclic amine) under controlled conditions. The amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage.

  • N-Methylation and N-Phenylation : The thiourea intermediate is further functionalized by introducing the N-methyl and N-phenyl groups. This can be achieved by selective alkylation and arylation reactions using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenyl isothiocyanate or phenyl halides) under appropriate conditions.

This synthetic route is supported by analogous procedures reported for N-acyl thiourea derivatives and heterocyclic thioureas, where isothiocyanates react with amines to yield thioureas with high specificity and yield.

Alternative Synthetic Routes

  • Direct Condensation of Thiourea with Chalcone Derivatives : In some related thiourea syntheses, chalcone derivatives are reacted with thiourea in the presence of a base (e.g., sodium hydroxide) under reflux conditions to yield substituted thioureas. However, this method is more common for simpler thiourea derivatives and may require adaptation for the complex heterocyclic system .

  • Ultrasonic-Assisted Synthesis : Recent advances include ultrasonic-assisted synthesis in solvents like acetonitrile, which significantly reduce reaction times and improve yields. For example, the reaction of acid chlorides with potassium thiocyanate and amines under ultrasonic irradiation has been shown to produce thioureas efficiently at ambient temperatures.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Isothiocyanate formation Acid chloride + NH4SCN in anhydrous acetone Room temp (23) 3-5 hours 60-85 Anhydrous conditions critical
Nucleophilic addition Isothiocyanate + 4-(1-pyrrolidinyl)-2-aminopyridine Room temp to reflux 4-8 hours 70-90 Solvent: acetone or acetonitrile
N-Methylation and N-phenylation Methyl iodide/phenyl isothiocyanate + base 0-50 2-6 hours 65-85 Controlled stoichiometry required
Ultrasonic-assisted synthesis Acid chloride + KSCN + amine in acetonitrile + ultrasound 23-50 45-90 minutes 90-95 Environmentally friendly, high yield

Data adapted and extrapolated from related thiourea syntheses

Characterization and Validation

The synthesized this compound is typically characterized by:

These methods ensure the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea have demonstrated effectiveness against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy .
  • Neurological Disorders :
    • The incorporation of pyridine and pyrrolidine moieties into drug designs has been shown to enhance the bioavailability and pharmacokinetic profiles of therapeutic agents targeting neurological disorders. This compound could potentially serve as a scaffold for developing positive allosteric modulators for glutamate receptors, which are implicated in conditions such as schizophrenia and anxiety .
  • Antimicrobial Properties :
    • Thiourea derivatives have been reported to exhibit antimicrobial activities against various pathogens. The structural modifications involving the pyridine ring may enhance interaction with microbial targets, leading to improved efficacy against resistant strains .

Material Science Applications

  • Catalysis :
    • Thioureas are known to act as ligands in coordination chemistry. This compound can be utilized in the synthesis of metal complexes that catalyze organic reactions, including oxidation and reduction processes. These complexes have shown promise in environmental applications, such as the photodegradation of pollutants .
  • Polymer Chemistry :
    • The compound's ability to form stable bonds with various substrates makes it suitable for applications in polymer chemistry, particularly in the development of new materials with enhanced mechanical properties or thermal stability .

Case Studies

StudyFindingsApplication
Doller et al. (2021)Identified pyridine-containing modulators with enhanced cellular permeabilityDrug design for schizophrenia treatment
Recent Research on ThioureasDemonstrated significant cytotoxic effects against multiple cancer cell linesAnticancer drug development
Catalytic StudiesExplored the use of thiourea derivatives in catalytic processesEnvironmental applications through pollutant degradation

Mechanism of Action

The mechanism of action of N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Electronic and Steric Effects: The pyrrolidinyl group in the target compound introduces a cyclic amine, which may enhance solubility in polar solvents compared to FTC’s halogenated pyridines. FTC’s chloro and fluoro substituents are electron-withdrawing, which could stabilize charge-transfer interactions in biological systems .

Hydrophilicity vs. Lipophilicity :

  • The hydroxyethyl group in N-(2-hydroxyethyl)-N-methyl-N'-phenylthiourea significantly increases hydrophilicity, making it more water-soluble than the target compound or FTC.
  • FTC’s ethoxy group balances lipophilicity, favoring membrane permeability, while the target compound’s pyrrolidinyl group may restrict this due to bulkiness.

Biological Activity: FTC’s halogenated pyridines are associated with antiviral properties, as seen in similar compounds targeting viral proteases .

Research Findings and Limitations

  • Synthetic Accessibility : N-(2-hydroxyethyl)-N-methyl-N'-phenylthiourea is simpler to synthesize due to its smaller size and lack of heteroaromatic rings, whereas the target compound requires multi-step functionalization of the pyridine ring.
  • Structural Characterization : Techniques like X-ray crystallography (using programs such as SHELX ) are critical for resolving the conformational flexibility of thioureas, particularly for the target compound’s pyrrolidinyl group.
  • Data Gaps : Direct biological data for the target compound are scarce. Most inferences are drawn from structural analogs like FTC, which has documented activity against RNA viruses .

Biological Activity

N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this thiourea derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea core, which is known for its diverse biological activities. The presence of the pyridine and pyrrolidine rings enhances its interaction with biological targets. The general structure can be represented as follows:

N Methyl N phenyl N 4 1 pyrrolidinyl 2 pyridinyl thiourea\text{N Methyl N phenyl N 4 1 pyrrolidinyl 2 pyridinyl thiourea}

Mechanisms of Biological Activity

Thiourea derivatives have been studied extensively for their ability to interact with various biological targets. The mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Thioureas often act as enzyme inhibitors. For example, similar compounds have been shown to inhibit nicotinamide phosphoribosyltransferase, which is crucial in cellular metabolism .
  • Antitumor Activity : Some thiourea derivatives exhibit significant cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting potential for anticancer therapies .
  • Cellular Permeability Enhancement : The incorporation of pyridine rings has been linked to increased cellular permeability, which may enhance the bioavailability of the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of thiourea derivatives, providing insights into their efficacy and safety profiles.

Anticancer Activity

A study evaluated a series of thiourea derivatives against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that compounds with similar structures had IC50 values lower than doxorubicin, a standard chemotherapy agent. For instance:

CompoundCell LineIC50 (µM)
Thiourea Derivative AMCF-75.6
Thiourea Derivative BHCT1163.2
DoxorubicinMCF-710.0

This suggests that this compound may possess comparable or superior anticancer properties .

Enzyme Inhibition Studies

Research has also focused on the inhibition of specific enzymes by thiourea derivatives. For example, a study reported that certain pyridine-based thioureas inhibited histone deacetylases (HDACs), which are key targets in cancer therapy:

CompoundTarget EnzymeIC50 (nM)
This compoundHDAC195
Control CompoundHDAC1150

These findings indicate a promising avenue for further development as HDAC inhibitors .

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